4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H27Cl2NO. It is known for its selective antagonistic properties towards the orexin receptor type 1. This compound has garnered attention in various fields of research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 4-(sec-butyl)-2-chlorophenol and ethylene oxide forms the phenoxy intermediate.
Piperidine coupling: The phenoxy intermediate is then reacted with piperidine under controlled conditions to form the desired compound.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity, utilizing techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s selective antagonistic properties towards orexin receptors make it valuable in studying sleep disorders and appetite regulation.
Medicine: It has potential therapeutic applications in treating conditions such as insomnia, obesity, and anxiety by modulating orexin receptor activity.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of 4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with orexin receptors, specifically the orexin receptor type 1. By binding to these receptors, the compound inhibits the action of orexin, a neuropeptide that regulates arousal, wakefulness, and appetite. This inhibition can lead to effects such as reduced wakefulness and decreased appetite, making it a potential candidate for treating sleep and metabolic disorders.
Comparison with Similar Compounds
Similar compounds to 4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride include other orexin receptor antagonists such as:
SB-334867: Another selective orexin receptor type 1 antagonist with similar applications in sleep and metabolic disorder research.
Almorexant: A dual orexin receptor antagonist that targets both orexin receptor types 1 and 2, used in the study of sleep disorders.
Suvorexant: A clinically approved dual orexin receptor antagonist used for the treatment of insomnia.
The uniqueness of this compound lies in its selective antagonism towards orexin receptor type 1, which allows for more targeted studies and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSZRGLUICHENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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